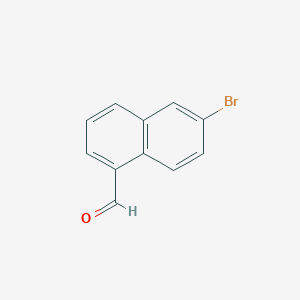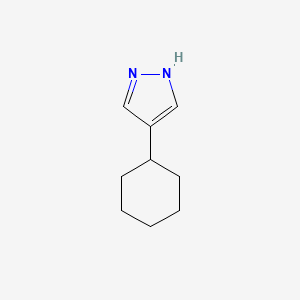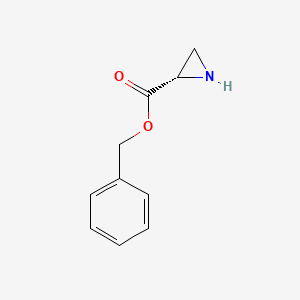![molecular formula C11H7ClF3NS B1610795 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 886629-31-8](/img/structure/B1610795.png)
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole, also referred to as CMTFT, is a small molecule that is widely used in scientific research. It has been used in a variety of fields, including biochemistry, physiology, and pharmacology. It has been used to study the structure, function, and mechanism of action of numerous proteins, enzymes, and other biological molecules. In addition, CMTFT has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
Human Neutrophil Elastase Inhibition and Antiproliferative Activity
Phthalimide-based thiazoles have been synthesized and investigated for their human neutrophil elastase (HNE) inhibitory activity and antiproliferative activity against human cancer cell lines. Compounds containing trifluoromethyl substituents exhibited significant HNE inhibitory and antiproliferative activities, demonstrating their potential as leads for developing therapeutic agents (Donarska et al., 2022).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on iron, showing promising results in protecting against corrosion. These findings suggest potential applications in developing more effective corrosion inhibitors for industrial use (Kaya et al., 2016).
Antimicrobial and Anticancer Agents
New thiazole hydrazones have shown potential as mild steel corrosion inhibitors in acid media and as mixed-type inhibitors, indicating their dual functionality in corrosion protection and possible antimicrobial activities. Their electrochemical properties suggest they could serve as protective agents in various industrial applications (Chaitra et al., 2016). Additionally, novel thiazole derivatives incorporating thiazole moiety have been identified as potent anticancer agents, highlighting their significance in drug discovery and development (Gomha et al., 2017).
Antiviral, Antioxidant, and Antibacterial Candidates
Aminothiazole derivatives have been synthesized and characterized for their antiviral, antioxidant, and antibacterial activities. These compounds, especially those with 4-trifluoromethylphenyl substituent, showed significant activities, suggesting their potential in developing multifunctional therapeutic agents (Minickaitė et al., 2022).
Material Science Applications
Thiazole derivatives have been explored for their applications in material science, particularly in creating thin films and conducting quantum chemical calculations to investigate their properties. This research indicates the potential of these compounds in developing new materials with specific optical and electronic properties (Thabet et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethyl ketones, are known to be valuable synthetic targets in the construction of fluorinated pharmacons .
Mode of Action
It’s worth noting that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that this compound may interact with its targets in a similar manner.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Properties
IUPAC Name |
4-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NS/c12-5-9-6-17-10(16-9)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDRUGLBWIKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567470 | |
| Record name | 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886629-31-8 | |
| Record name | 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)
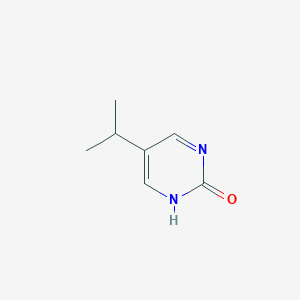

![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/no-structure.png)

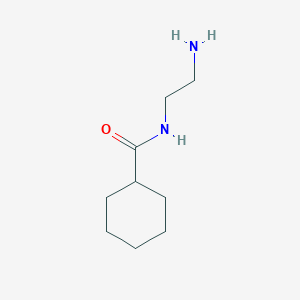
![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)
